molecular formula C15H22N2 B13125707 (3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine

(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B13125707
M. Wt: 230.35 g/mol
InChI Key: YUJLYFFNXJRLDW-IUODEOHRSA-N
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Description

(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[222]octan-3-amine is a chiral compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclohexanone and ethylamine.

    Formation of the Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions, often involving the use of strong bases and heat.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, where the bicyclic amine reacts with a phenylethyl halide under basic conditions.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (3S)-N-[(1R)-1-phenylethyl] isomer. This can be achieved through chromatographic techniques or the use of chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: N-substituted derivatives with various functional groups.

Scientific Research Applications

(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Neuropharmacology: The compound is investigated for its effects on neurotransmitter systems, particularly in the context of treating neurological disorders.

    Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine: can be compared with other bicyclic amines, such as tropane alkaloids and their derivatives.

    Tropane Alkaloids: These compounds share a similar bicyclic structure but differ in their substituents and biological activity.

    Phenylethylamines: These compounds have a phenylethyl group but lack the bicyclic core, resulting in different pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of a bicyclic core and a phenylethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C15H22N2/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17/h2-6,12,14-16H,7-11H2,1H3/t12-,15-/m1/s1

InChI Key

YUJLYFFNXJRLDW-IUODEOHRSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H]2CN3CCC2CC3

Canonical SMILES

CC(C1=CC=CC=C1)NC2CN3CCC2CC3

Origin of Product

United States

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